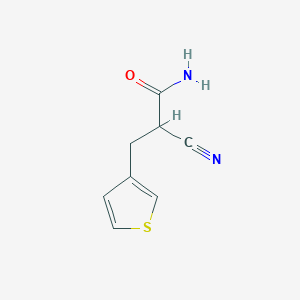

2-Cyano-3-(thiophen-3-yl)propanamide

Description

2-Cyano-3-(thiophen-3-yl)propanamide is a propanamide derivative featuring a thiophene ring at the 3-position and a cyano group at the 2-position. Its structure combines electron-withdrawing (cyano) and electron-donating (thiophene) groups, which influence reactivity, stability, and biological interactions.

Properties

IUPAC Name |

2-cyano-3-thiophen-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXFEVIXSAHYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Followed by Amidation

This method is widely used for preparing cyano-substituted acrylates and related compounds, which can be further converted to propanamides.

Step 1: Knoevenagel Condensation

A mixture of thiophene-3-carboxaldehyde and ethyl cyanoacetate undergoes condensation in the presence of ammonium acetate in absolute ethanol under reflux conditions (approx. 6 hours). This yields ethyl 2-cyano-3-(thiophen-3-yl)acrylate intermediates.

- Reaction conditions: reflux in ethanol, ammonium acetate as catalyst.

- Monitoring: Thin Layer Chromatography (TLC).

- Yield: Typically high (~90%).

Step 2: Conversion to Propanamide

The acrylate intermediate is subjected to amidation, often involving hydrolysis to the acid followed by activation and reaction with ammonia or amines to form the corresponding propanamide.

This two-step process is adaptable to various thiophene substitution patterns, including the 3-position substitution required for this compound.

Direct Amidation via Coupling Agents

An alternative approach involves coupling aminoacetonitrile hydrochloride with appropriate thiophene-containing acid derivatives using peptide coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in polar aprotic solvents like dimethylformamide (DMF).

Reaction conditions:

- Aminoacetonitrile hydrochloride (1.6 equiv.)

- Acid derivative lithium salt (1 equiv.)

- BOP (1.2 equiv.)

- Diisopropylamine (4 equiv.)

- Stirring at room temperature under nitrogen for 24 hours.

Workup involves sequential washing with water, base (NaOH), acid (HCl), and concentration under reduced pressure.

Purification by preparative High-Performance Liquid Chromatography (HPLC).

Yields reported around 50%.

This method allows direct formation of the cyano-substituted propanamide with the thiophene moiety attached, providing a more straightforward route without intermediate ester isolation.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel Condensation + Amidation | Thiophene-3-carboxaldehyde, ethyl cyanoacetate | Ammonium acetate, ethanol reflux; hydrolysis + amidation | ~90 (intermediate) | High yield for acrylate intermediate; requires additional amidation step |

| Direct Amidation via Coupling Agent | Aminoacetonitrile hydrochloride, acid lithium salt | BOP, diisopropylamine, DMF, room temp, 24 h | ~50 | One-step amidation; moderate yield; requires careful workup and purification |

Detailed Research Findings

Knoevenagel condensation is a robust and widely used method for synthesizing cyanoacrylates with thiophene rings, as demonstrated in the synthesis of ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate and ethyl 2-cyano-3-(thiophen-2-yl)acrylate analogues. The reaction proceeds smoothly under mild reflux conditions with ammonium acetate as a catalyst, yielding crystalline intermediates that can be purified by recrystallization.

The amidation step following Knoevenagel condensation typically involves hydrolysis of the ester to the corresponding acid, activation (e.g., via acid chlorides or coupling reagents), and reaction with ammonia or amines to form the propanamide. This step is critical for converting the acrylate intermediate into the target propanamide.

The direct amidation approach using peptide coupling agents such as BOP allows formation of the amide bond between aminoacetonitrile and the acid derivative in a single step under mild conditions. This method is particularly useful for sensitive substrates and avoids the need for isolation of intermediates. However, it may suffer from moderate yields and requires multiple washing steps to remove by-products.

Purification techniques such as HPLC are employed to isolate the final product with high purity, especially when direct amidation is used.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiophen-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones

Reduction: 3-(Thiophen-3-yl)propanamide

Substitution: Various substituted amides or esters

Scientific Research Applications

Biological Activities

Research indicates that 2-Cyano-3-(thiophen-3-yl)propanamide exhibits notable biological activities, including:

- Nuclease Inhibition : It has been studied for its potential to inhibit nucleases, which are crucial in genetic research and cancer therapy.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting potential therapeutic applications .

- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell growth in various cancer cell lines, including breast and lung cancer .

Applications in Medicinal Chemistry

The compound's structural features make it an attractive candidate for drug development:

- Lead Compound Development : Its unique properties allow for the creation of combinatorial libraries aimed at discovering new therapeutic agents .

- Targeted Drug Design : Molecular docking studies can elucidate its binding affinities with specific biological targets, aiding in the design of more effective drugs.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

-

In Vitro Tumor Cell Growth Inhibition :

Time (h) Compound Concentration (µM) % Inhibition 24 10 82% 48 100 71% - Antioxidant Activity Assessment :

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiophen-3-yl)propanamide is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid side chains. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propanamide Derivatives

The biological and physicochemical properties of propanamide derivatives are highly dependent on substituents. Key comparisons include:

Key Observations :

Comparison :

- Fungal bioreduction offers enantiocontrol but lower scalability.

- Chemical methods (e.g., Knoevenagel) provide higher yields but require chiral resolution for enantiopure products.

Mechanistic Divergence :

- Thiophene/furan derivatives may engage in hydrogen bonding via heteroatoms.

- Pyridazinone derivatives act via non-COX pathways, unlike traditional NSAIDs .

Physicochemical Properties

| Parameter | This compound | 3-[(2-Fluorophenyl)thio]propanamide | (S)-2-Amino-N-(thiophen-3-ylmethyl)propanamide |

|---|---|---|---|

| Molecular Weight | ~206.26 g/mol (estimated) | 199.24 g/mol | 184.26 g/mol |

| Density | ~1.25 g/cm³ (predicted) | 1.19 g/cm³ | 1.19 g/cm³ |

| pKa | ~10.5 (cyano deprotonation) | 14.91 (predicted) | 14.91 (predicted) |

| Boiling Point | ~390°C (predicted) | 391°C (predicted) | Similar to analogs |

Insights :

- The cyano group lowers pKa compared to amino-substituted analogs.

- Thiophene contributes to higher density than furan derivatives.

Biological Activity

2-Cyano-3-(thiophen-3-yl)propanamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various substituents on the thiophene ring. This synthetic versatility enhances the compound's potential for diverse biological activities. The general synthetic route includes:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives.

- Addition of the Cyano Group : This step is crucial for imparting unique electronic properties.

- Amidation : The final step involves converting the intermediate into the amide form.

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of nucleases. Nucleases are enzymes that cleave nucleic acids, making this compound a candidate for pharmacological applications targeting genetic material.

Potential Mechanisms Include :

- Inhibition of Enzymes : It has been suggested that this compound could inhibit certain enzymes involved in nucleic acid metabolism, which is critical for cancer therapy and genetic research.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Nuclease Inhibition : A study demonstrated that this compound effectively inhibited nuclease activity in vitro, with potential implications for cancer treatment.

- Anti-inflammatory Effects : In vivo tests showed significant reductions in inflammation markers in animal models treated with this compound, comparable to established anti-inflammatory drugs like dexamethasone.

- Cytotoxicity Studies : Additional research indicated that at non-cytotoxic concentrations, this compound reduced cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in Table 1.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyanoacetamide | Contains a cyano group and amide | Used in organic synthesis |

| 2-Cyano-N-(4-naphthalen-2-yl)propanamide | Naphthalene substitution | Investigated for anticancer activity |

| N-(2,4-Dimethoxyphenyl)propanamide | Aromatic substitution on the amide | Explored for antidepressant properties |

| 2-Cyano-3-(1H-indol-3-yl)propanamide | Indole ring instead of thiophene | Potential dynamin GTPase inhibitor |

The distinct combination of a thiophene ring and cyano functionality in this compound may confer unique electronic properties and biological activities compared to these similar compounds.

Q & A

Basic: What synthetic routes are recommended for preparing 2-Cyano-3-(thiophen-3-yl)propanamide, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acrylonitrile derivatives can react with thiophene-3-carboxaldehyde in a Knoevenagel condensation, using catalysts like piperidine or ammonium acetate in ethanol or acetonitrile under reflux. Optimization involves adjusting solvent polarity (e.g., acetonitrile improves yield due to higher dielectric constant), temperature (20–80°C), and stoichiometric ratios. Reaction progress is monitored via TLC (silica gel, hexane/ethyl acetate 4:1) . Purification via column chromatography or recrystallization ensures high purity (>95%).

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

- NMR : and NMR confirm the cyano group ( ~110–120 ppm for CN) and thiophene protons ( 6.8–7.5 ppm).

- IR : Stretching frequencies for C≡N (~2200 cm) and amide C=O (~1650 cm) are key.

- X-ray crystallography : Single-crystal diffraction with SHELXL refinement resolves bond angles and stereochemistry. SHELX programs are robust for small-molecule refinement, even with twinned data .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?

Answer:

Contradictions (e.g., ambiguous NOE signals or unexpected coupling constants) require complementary techniques:

- 2D NMR (HSQC, HMBC) maps - correlations to confirm connectivity.

- X-ray crystallography provides unambiguous atomic positions. For disordered thiophene rings, SHELXL’s TWIN/BASF commands model twinning .

- DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry, cross-validating experimental data .

Advanced: What strategies improve solubility and stability in biological assays?

Answer:

- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) at the amide nitrogen, as seen in thiophene-sulfonamide analogs .

- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C under inert gas.

Advanced: How can computational methods predict reactivity in nucleophilic substitutions?

Answer:

- DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the cyano group’s electron-withdrawing effect directs nucleophilic attack to the β-carbon.

- Molecular docking (AutoDock Vina) screens interactions with biological targets, guiding functionalization for enhanced activity .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation (similar to thiophene derivatives).

- Disposal : Follow ECHA guidelines for amide waste, including neutralization and incineration .

Advanced: How to design antifungal activity assays for this compound?

Answer:

- Agar diffusion : Test against Candida albicans and Aspergillus niger using fluconazole as a control. Measure zones of inhibition (ZOI) after 24–48 hrs at 37°C.

- MIC determination : Use broth microdilution (CLSI M27-A3 protocol). MIC values <50 µg/mL indicate significant activity. Triplicate replicates ensure reproducibility .

Advanced: What crystallographic challenges arise in resolving its structure, and how are they addressed?

Answer:

- Disorder in thiophene rings : Apply SHELXL’s PART/ISOR commands to model anisotropic displacement parameters.

- Twinning : Use TWIN/BASF to refine data from hemihedral twins. SHELXE’s dual-space methods resolve phase problems in low-symmetry space groups .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm. Purity >98% is acceptable for biological testing.

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (deviation <0.4%) .

Advanced: How does the thiophene moiety influence electronic properties?

Answer:

- Electron-rich π-system : Thiophene’s conjugation lowers LUMO energy, enhancing electrophilicity at the cyano group.

- Hammett constants : The thiophen-3-yl group ( ~0.05) weakly deactivates the propanamide core, affecting reaction kinetics in substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.